![molecular formula C20H14INO3 B5124397 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is crucial for the regulation of cell growth and proliferation, and its dysregulation is implicated in the development of many cancers and other diseases.
Wirkmechanismus
The mechanism of action of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its binding to the c-Myc/Max complex, disrupting its function and leading to the inhibition of cell growth and proliferation. This inhibition occurs through the downregulation of c-Myc target genes, which are involved in cell cycle regulation, metabolism, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of metabolic pathways. It has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is its specificity for the c-Myc/Max complex, which makes it a valuable tool for studying the role of this complex in various diseases. However, its potency and selectivity may also limit its use in certain experimental settings, as it may require higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, including:
1. Investigating its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity.
2. Studying its effects on other proteins and pathways involved in cancer and other diseases, to identify new targets for drug development.
3. Developing new analogs or derivatives of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide with improved potency, selectivity, and pharmacokinetic properties.
4. Investigating its use in the treatment of other diseases, such as autoimmune disorders or viral infections, where c-Myc dysregulation may play a role.
In conclusion, 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its specificity for the c-Myc/Max complex makes it a valuable tool for studying the role of this complex in disease pathogenesis, and its biochemical and physiological effects suggest that it may have broad therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential clinical utility.
Synthesemethoden
The synthesis of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid to form the corresponding amide. This amide is then subjected to a series of chemical reactions, including reduction and acylation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been extensively studied in preclinical models of cancer and other diseases, and has shown promising results in inhibiting tumor growth and improving survival rates. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-14-12-6-3-5-9-17(12)25-18(14)11-16(19)22-20(23)13-7-2-4-8-15(13)21/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKWQSKBMTCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6198039 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.